Quinagolide hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Quinagolide hydrochloride is a non-ergot-derived selective dopamine D2 receptor agonist . The primary target of this compound is the D2 receptors , predominantly located in the pituitary gland . These receptors play a crucial role in the regulation of prolactin secretion .
Mode of Action
This compound binds to and activates dopamine D2 receptors . This activation inhibits the release of prolactin, thereby reducing elevated prolactin levels in conditions such as hyperprolactinemia . The clinical activity of quinagolide is mediated predominantly by the (-) enantiomer .
Biochemical Pathways
The activation of D2 receptors by quinagolide leads to the inhibition of prolactin secretion . Prolactin is a hormone produced by the anterior pituitary gland and its overproduction can lead to conditions such as hyperprolactinemia . By reducing prolactin levels, quinagolide can alleviate the symptoms associated with hyperprolactinemia .
Pharmacokinetics
It is known that the compound is typically present in the hydrochloride salt form and is marketed as oral tablets . This suggests that the compound is likely absorbed in the gastrointestinal tract following oral administration.
Result of Action
The primary result of quinagolide’s action is the long-lasting reduction in prolactin levels . This can help manage conditions associated with hyperprolactinemia, such as infertility, reduced libido, and long-term complications like osteoporosis .
Biochemical Analysis
Biochemical Properties
Quinagolide hydrochloride selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity . This results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate, and inhibited prolactin secretion .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of prolactin, a hormone involved in a variety of functions including lactation and regulation of the immune system .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with D2 receptors. By binding to these receptors, it inhibits the production of cyclic adenosine monophosphate, thereby reducing prolactin secretion .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism with sulfate and glucuronide conjugates being the major circulating metabolites . N-desethyl analogue is a biologically active metabolite while sulfate or glucuronide conjugates and N,N-didesethyl analogue are inactive metabolites .
Transport and Distribution
It is known that the drug has an approximate volume of distribution of 100L following a single oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with D2 receptors located on the cell surface .
Preparation Methods
The synthesis of CV205-502 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
CV205-502 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can convert certain functional groups to more reduced forms, affecting the compound’s properties.
Substitution: Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
CV205-502 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dopamine receptor interactions and related chemical processes.
Biology: The compound is used to investigate the role of dopamine receptors in various biological systems.
Comparison with Similar Compounds
CV205-502 hydrochloride is unique due to its selectivity for dopamine D2 receptors and its oral activity. Similar compounds include:
Cabergoline: Another dopamine agonist used to treat hyperprolactinemia.
Bromocriptine: A dopamine agonist with similar applications but different side effect profiles.
Pergolide: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
CV205-502 hydrochloride stands out due to its specific receptor selectivity and favorable side effect profile compared to these similar compounds.
Properties
IUPAC Name |
(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKVIJLALMCBQ-MSSRUXLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241478 | |
Record name | Quinagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94424-50-7 | |
Record name | Quinagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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